

Spectroscopic Profile of Dec-5-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dec-5-ene

Cat. No.: B1669984

[Get Quote](#)

Introduction

Dec-5-ene (C₁₀H₂₀) is an alkene with the double bond located in the center of the carbon chain. It exists as two geometric isomers: cis (Z) and trans (E). The differentiation and characterization of these isomers, as well as the confirmation of the overall structure, rely heavily on modern spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis- and trans-**Dec-5-ene**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for molecular structure elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Dec-5-ene**, the following data are predicted based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of **Dec-5-ene** is expected to be relatively simple due to the molecule's symmetry. The key differentiating feature between the cis and trans isomers will be the coupling constant between the vinylic protons.

Table 1: Predicted ^1H NMR Data for cis- and trans-**Dec-5-ene** (in CDCl_3)

Protons (Position)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
trans-Dec-5-ene				
H-5, H-6	~5.40	t	$J_{5,4} \approx 7 \text{ Hz}$, $^3J_{5,6} \approx 15 \text{ Hz}$	2H
H-4, H-7	~1.97	m	4H	6H
H-3, H-8	~1.30	m	4H	
H-2, H-9	~1.28	m	4H	
H-1, H-10	~0.88	t	$J_{1,2} \approx 7 \text{ Hz}$	
cis-Dec-5-ene				
H-5, H-6	~5.35	t	$J_{5,4} \approx 7 \text{ Hz}$, $^3J_{5,6} \approx 10 \text{ Hz}$	2H
H-4, H-7	~2.03	m	4H	6H
H-3, H-8	~1.32	m	4H	
H-2, H-9	~1.29	m	4H	
H-1, H-10	~0.89	t	$J_{1,2} \approx 7 \text{ Hz}$	

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will also reflect the symmetry of the molecule, showing five distinct signals for each isomer. The chemical shifts of the allylic carbons (C-4 and C-7) are expected to differ slightly between the cis and trans isomers.

Table 2: Predicted ^{13}C NMR Data for cis- and trans-**Dec-5-ene** (in CDCl_3)

Carbon (Position)	Predicted Chemical Shift (δ , ppm) - trans	Predicted Chemical Shift (δ , ppm) - cis
C-5, C-6	~130.5	~129.7
C-4, C-7	~32.6	~27.2
C-3, C-8	~31.8	~32.1
C-2, C-9	~22.7	~22.8
C-1, C-10	~14.1	~14.1

Infrared (IR) Spectroscopy

The IR spectra of alkenes are characterized by specific vibrational modes of the C=C and =C-H bonds. The key distinction between the cis and trans isomers of **Dec-5-ene** in an IR spectrum is the position of the =C-H out-of-plane bending vibration.

Table 3: Predicted IR Absorption Frequencies for cis- and trans-**Dec-5-ene**

Vibrational Mode	Predicted Frequency (cm^{-1}) - trans	Predicted Frequency (cm^{-1}) - cis	Intensity
=C-H Stretch	~3020	~3015	Medium
C-H Stretch (sp^3)	2850-2960	2850-2960	Strong
C=C Stretch	~1670	~1660	Weak-Medium
=C-H Bend (out-of-plane)	~965	~675-730	Strong

Mass Spectrometry (MS)

In mass spectrometry, **Dec-5-ene** will undergo ionization, typically through electron impact (EI), to form a molecular ion ($\text{M}^{+\bullet}$). This molecular ion can then fragment in characteristic ways.

Table 4: Predicted Mass Spectrometry Data for **Dec-5-ene**

m/z	Predicted Identity	Notes
140	$[\text{C}_{10}\text{H}_{20}]^{+\bullet}$ (Molecular Ion)	The molecular weight of Dec-5-ene.
97	$[\text{C}_7\text{H}_{13}]^+$	Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$) via allylic cleavage.
83	$[\text{C}_6\text{H}_{11}]^+$	Loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$) via allylic cleavage.
69	$[\text{C}_5\text{H}_9]^+$	Further fragmentation.
55	$[\text{C}_4\text{H}_7]^+$	A common fragment for alkenes. [1]
41	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)	A very common and stable fragment for alkenes. [1]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like **Dec-5-ene**. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Dec-5-ene** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ^1H and ^{13}C frequencies.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons (though none are present in **Dec-5-ene**).
- Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference them to the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

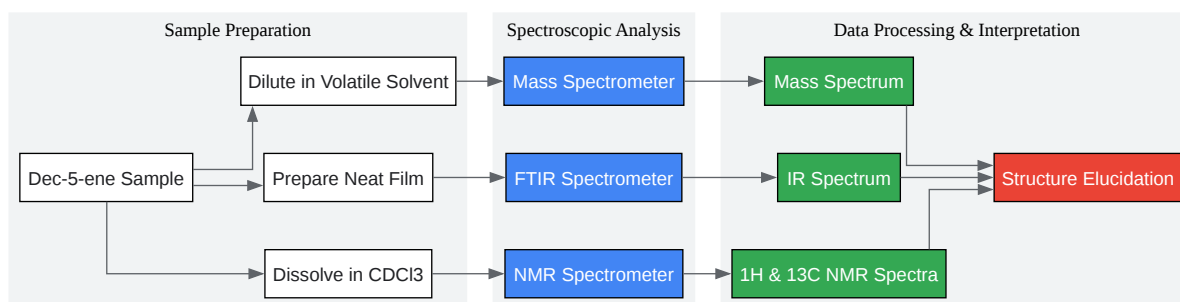
- Sample Preparation: For a neat liquid sample, place one to two drops of **Dec-5-ene** onto the surface of a salt plate (e.g., NaCl or KBr).^[2]^[3] Place a second salt plate on top to create a thin liquid film.^[2]^[3]
- Instrument Setup: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Dec-5-ene** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or hexane.^[4] Further dilute this stock solution to a final concentration of about 10 µg/mL.^[4]
- Instrument Setup: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), a standard electron energy of 70 eV is typically used.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

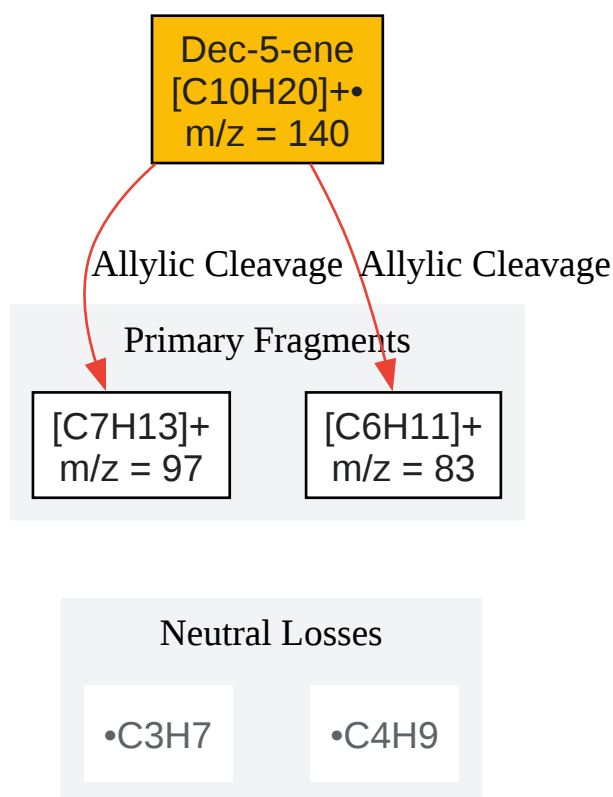
Visualizations



[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **Dec-5-ene**.

Predicted ¹H-¹H COSY correlations for trans-**Dec-5-ene**.



[Click to download full resolution via product page](#)

Predicted primary fragmentation of **Dec-5-ene** in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. webassign.net [webassign.net]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of Dec-5-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1669984#spectroscopic-data-for-dec-5-ene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com